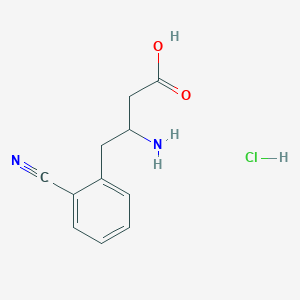

3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride

Description

Properties

IUPAC Name |

3-amino-4-(2-cyanophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2.ClH/c12-7-9-4-2-1-3-8(9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGYFQMRAJZGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(CC(=O)O)N)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Hydrogenation Method

This approach adapts classical amino acid synthesis strategies, leveraging nitromethane and diethyl malonate as key intermediates. The method is optimized for introducing the 2-cyanophenyl group through selective aldehyde substitution.

Reaction Steps

Condensation Reaction

- Reagents : 2-Cyanobenzaldehyde, nitromethane, sodium methoxide.

- Conditions : Ethanol, −5°C, 2 hours.

- Intermediate : Formation of a nitro compound via aldol condensation.

Addition Reaction

- Reagents : Diethyl malonate, sodium methoxide.

- Conditions : Ethanol, −5°C, 2 hours.

- Intermediate : Malonate ester formation through nucleophilic addition.

Hydrogenation

- Reagents : Palladium-carbon catalyst.

- Conditions : Hydrogen gas, 55°C, 8 hours.

- Intermediate : Reduction of nitro and ester groups to amine and alcohol.

Hydrolysis

- Reagents : Hydrochloric acid.

- Conditions : 95°C, 24 hours.

- Product : 3-Amino-4-(2-cyanophenyl)butanoic acid.

Salification

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Condensation | 2-Cyanobenzaldehyde, NaOMe, EtOH, −5°C | N/A | N/A |

| Addition | Diethyl malonate, NaOMe, EtOH, −5°C | N/A | N/A |

| Hydrogenation | Pd/C, H₂, 55°C, 8 h | 85–90% | >95% |

| Hydrolysis | 30% HCl, 95°C, 24 h | 70–75% | >98% |

| Salification | 18% HCl, 95% EtOH, recrystallization | 65–75% | >99% |

Reductive Amination Approach

This method employs reductive amination to construct the amino acid backbone, offering flexibility in introducing the 2-cyanophenyl group.

Reaction Steps

Ketone Synthesis

- Reagents : 2-Cyanobenzaldehyde, acetone.

- Conditions : Base catalysis (e.g., NaOH), reflux.

- Intermediate : α,β-unsaturated ketone.

Reductive Amination

- Reagents : Ammonium chloride, sodium cyanoborohydride.

- Conditions : Methanol, 25°C, 12 hours.

- Intermediate : Secondary amine formation.

Carboxylation

- Reagents : Carbon dioxide, triethylamine.

- Conditions : Water, 60°C, 6 hours.

- Product : 3-Amino-4-(2-cyanophenyl)butanoic acid.

Salification

Table 2: Reductive Amination Parameters

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Ketone Synthesis | 2-Cyanobenzaldehyde, acetone, NaOH, reflux | 80–85% | >90% |

| Reductive Amination | NH₄Cl, NaBH₃CN, MeOH, 25°C, 12 h | 70–75% | >95% |

| Carboxylation | CO₂, Et₃N, H₂O, 60°C, 6 h | 65–70% | >98% |

| Salification | HCl, EtOH, recrystallization | 60–70% | >99% |

Cyanation of Halogenated Precursors

This method introduces the cyano group via nucleophilic substitution, offering a route to analogs with modified electronic properties.

Reaction Steps

Bromination

- Reagents : Bromine, FeBr₃.

- Conditions : Dichloromethane, 0°C, 2 hours.

- Intermediate : 2-Bromo-4-(phenyl)butanoic acid.

Cyanation

- Reagents : Sodium cyanide, DMF.

- Conditions : 80°C, 24 hours.

- Intermediate : 2-Cyano-4-(phenyl)butanoic acid.

Amination

- Reagents : Ammonia, Pd/C.

- Conditions : Hydrogenation, 50°C, 10 hours.

- Product : 3-Amino-4-(2-cyanophenyl)butanoic acid.

Salification

Table 3: Cyanation Parameters

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, DCM, 0°C, 2 h | 90–95% | >95% |

| Cyanation | NaCN, DMF, 80°C, 24 h | 75–80% | >90% |

| Amination | NH₃, Pd/C, H₂, 50°C, 10 h | 55–60% | >95% |

| Salification | HCl, EtOH, recrystallization | 55–60% | >99% |

Critical Challenges and Solutions

Impurity Control

Purification Strategies

| Method | Description | Efficiency |

|---|---|---|

| Recrystallization | 95% ethanol, low-temperature cooling | High |

| Column Chromatography | Silica gel, ethyl acetate/hexane gradient | Moderate |

| Acid-Base Extraction | pH-controlled partitioning | Moderate |

Comparative Analysis of Methods

| Parameter | Condensation-Hydrogenation | Reductive Amination | Cyanation |

|---|---|---|---|

| Yield | 65–75% | 60–70% | 55–60% |

| Purity | >99% | >99% | >95% |

| Cost | Moderate | High | High |

| Scalability | Good | Moderate | Poor |

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in studies involving enzyme interactions and protein synthesis.

Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Para-Cyano Analog

- Compound: (R)-3-Amino-4-(4-cyanophenyl)butanoic acid hydrochloride

- Molecular Formula : C₁₁H₁₃ClN₂O₂

- Molecular Weight : 240.69 g/mol

- CAS Number : 269726-85-4

- Key Difference: The cyano group at the para position reduces steric hindrance compared to the ortho-substituted target compound. This may enhance solubility but alter receptor-binding kinetics .

Ortho-Methyl Analog

- Compound: (S)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride

- Molecular Formula: C₁₁H₁₅ClNO₂

- Molecular Weight : 229.70 g/mol (free base: 193.24 g/mol)

- CAS Number : 270062-89-0

Halogen-Substituted Analogs

3,4-Difluorophenyl Derivative

- Compound: (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid hydrochloride

- Molecular Formula: C₁₀H₁₁ClF₂NO₂

- Molecular Weight : 242.65 g/mol

- CAS Number : 270063-53-1

2,4-Dichlorophenyl Derivative

- Compound: (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid hydrochloride

- Molecular Formula: C₁₀H₁₁Cl₃NO₂

- Molecular Weight : 284.57 g/mol

- CAS Number : 331847-11-1

- Key Difference : Chlorine substituents increase molecular weight and steric bulk, which may hinder binding to certain targets but improve resistance to enzymatic degradation .

Trifluoromethyl-Substituted Analog

- Compound: (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride

- Molecular Formula: C₁₁H₁₂ClF₃NO₂

- Molecular Weight : 247.21 g/mol (free base)

- CAS Number : 270065-79-7

- Key Difference : The trifluoromethyl group is highly electron-withdrawing, significantly altering electronic distribution and enhancing bioavailability in hydrophobic environments .

Enantiomeric Variations

- (R)-Enantiomer of Methyl-Substituted Analog Compound: (R)-3-Amino-4-(2-methylphenyl)butanoic acid hydrochloride CAS Number: 269398-79-0 Key Difference: Enantiomers often exhibit divergent pharmacological profiles. For example, the R-configuration may lead to distinct receptor-binding affinities compared to the S-form .

Comparative Data Table

| Compound Name | Substituent | Molecular Formula | Molecular Weight | CAS Number | Key Properties |

|---|---|---|---|---|---|

| (S)-3-Amino-4-(2-cyanophenyl)butanoic acid HCl | 2-cyanophenyl | C₁₁H₁₃ClN₂O₂ | 240.69 | 332061-84-4 | Ortho-cyano group, higher polarity |

| (R)-3-Amino-4-(4-cyanophenyl)butanoic acid HCl | 4-cyanophenyl | C₁₁H₁₃ClN₂O₂ | 240.69 | 269726-85-4 | Para-cyano, altered electronic effects |

| (S)-3-Amino-4-(2-methylphenyl)butanoic acid HCl | 2-methylphenyl | C₁₁H₁₅ClNO₂ | 229.70 | 270062-89-0 | Increased lipophilicity |

| (S)-3-Amino-4-(3,4-difluorophenyl)butanoic acid HCl | 3,4-difluorophenyl | C₁₀H₁₁ClF₂NO₂ | 242.65 | 270063-53-1 | Enhanced metabolic stability |

| (S)-3-Amino-4-(2,4-dichlorophenyl)butanoic acid HCl | 2,4-dichlorophenyl | C₁₀H₁₁Cl₃NO₂ | 284.57 | 331847-11-1 | High steric bulk, resistance to degradation |

Key Findings

Substituent Position: Ortho-substituted derivatives (e.g., 2-cyano) exhibit greater steric hindrance than para-substituted analogs, impacting binding kinetics .

Halogen Effects : Fluorine and chlorine substituents enhance metabolic stability and electronic properties but increase molecular weight .

Enantiomeric Differences : R- and S-enantiomers of methyl-substituted analogs show distinct pharmacological profiles, underscoring the importance of chiral synthesis .

Trifluoromethyl Group : Introduces strong electron-withdrawing effects, improving bioavailability in hydrophobic environments .

Biological Activity

3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride, a chiral amino acid derivative, has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C11H12ClN2O2

- Molecular Weight : 240.69 g/mol

- Structure : The compound features a butanoic acid backbone with an amino group and a cyanophenyl substituent, contributing to its biological activity.

The biological activity of 3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound can function as an inhibitor or modulator of various biochemical pathways:

- Enzyme Inhibition : It binds to active or allosteric sites on enzymes, altering their activity. This property is particularly useful in drug development for conditions involving enzyme dysregulation .

- Receptor Modulation : The compound may influence neurotransmitter systems by modulating receptor activity, which is essential for neurological studies .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its structural features enhance its reactivity, making it a candidate for developing new antimicrobial agents .

Neuropharmacological Applications

3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride has been studied for its potential role in treating neurological conditions. Its interaction with neurotransmitter receptors suggests possible applications in neuropharmacology, particularly for disorders like depression and anxiety .

Case Studies

-

Enzyme Interaction Studies :

- A study investigated the compound's effects on specific enzymes involved in metabolic pathways. Results showed that it effectively inhibited enzyme activity, leading to decreased substrate conversion rates .

-

Neurotransmitter Release Modulation :

- Electrophysiological recordings demonstrated that the compound could modulate neurotransmitter release in neuronal cultures, indicating its potential as a therapeutic agent in neurological disorders .

-

Antimicrobial Efficacy :

- A series of tests against common bacterial strains revealed that 3-Amino-4-(2-cyanophenyl)butanoic acid hydrochloride displayed significant antibacterial properties, suggesting its utility in developing new antibiotics .

Research Findings

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Significant inhibition observed in enzyme activity assays; potential for drug development. |

| Neurotransmitter Interaction | Modulated release and receptor activity; implications for treating neurological disorders. |

| Antimicrobial Activity | Effective against multiple pathogens; promising candidate for new antimicrobial drugs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.